
(2-((4-Fluoro-3-(trifluoromethyl)phenyl)amino)-4-(pyridin-4-yl)thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ1930942 is a novel positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. This compound has shown potential therapeutic applications in treating cognitive deficits associated with disorders such as schizophrenia, Alzheimer’s disease, Parkinson’s disease, and attention-deficit/hyperactivity disorder .
Preparation Methods
The synthesis of JNJ1930942 involves the preparation of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol. The synthetic route includes the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 4-pyridinecarboxaldehyde and thiazole-5-carboxylic acid under specific reaction conditions . Industrial production methods for JNJ1930942 are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
JNJ1930942 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
JNJ1930942 has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a tool to study the modulation of nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neurotransmission and synaptic plasticity.
Medicine: Explored for its potential to improve cognitive function in disorders such as schizophrenia, Alzheimer’s disease, and Parkinson’s disease.
Industry: Potential applications in the development of new therapeutic agents targeting nicotinic acetylcholine receptors
Mechanism of Action
JNJ1930942 exerts its effects by modulating the alpha-7 nicotinic acetylcholine receptor. It enhances the choline-evoked rise in intracellular calcium levels in cells expressing the cloned human alpha-7 nicotinic acetylcholine receptor. This modulation affects the receptor desensitization characteristics, increasing choline efficacy and potency. The potentiating effect is alpha-7 channel-dependent and can be blocked by the alpha-7 antagonist methyllycaconitine .
Comparison with Similar Compounds
JNJ1930942 is unique in its high selectivity and potency as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. Similar compounds include:
PNU-282987: Another alpha-7 nicotinic acetylcholine receptor agonist, but with different pharmacological properties.
Methyllycaconitine: An alpha-7 nicotinic acetylcholine receptor antagonist, used to study the receptor’s function
JNJ1930942 stands out due to its ability to enhance neurotransmission and facilitate long-term potentiation of synaptic responses, making it a valuable tool for studying central nervous system disorders .
Properties
IUPAC Name |
[2-[4-fluoro-3-(trifluoromethyl)anilino]-4-pyridin-4-yl-1,3-thiazol-5-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3OS/c17-12-2-1-10(7-11(12)16(18,19)20)22-15-23-14(13(8-24)25-15)9-3-5-21-6-4-9/h1-7,24H,8H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSVHWCIKVSTTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=C(S2)CO)C3=CC=NC=C3)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658013 |
Source


|
| Record name | {2-[4-Fluoro-3-(trifluoromethyl)anilino]-4-(pyridin-4-yl)-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929562-28-7 |
Source


|
| Record name | {2-[4-Fluoro-3-(trifluoromethyl)anilino]-4-(pyridin-4-yl)-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)
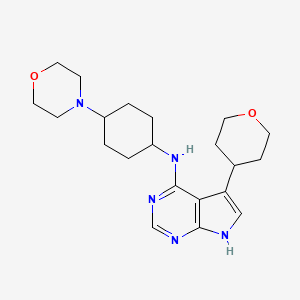

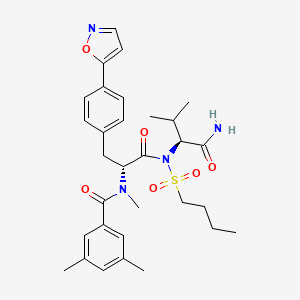
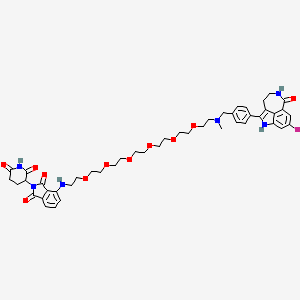

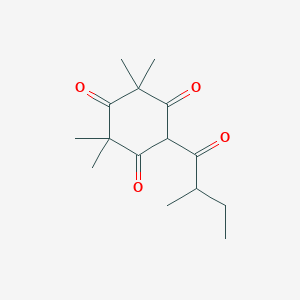
![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)
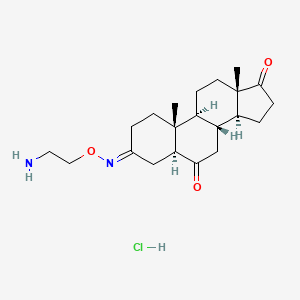
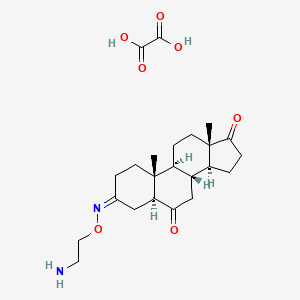
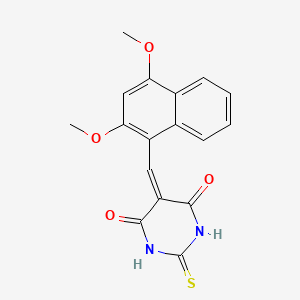
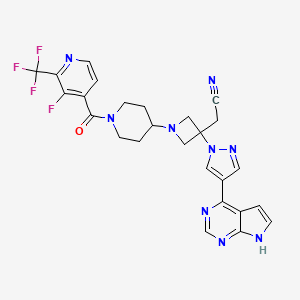
![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B608148.png)
